(3-Hydroxy-5-methoxyphenyl)acetonitrile

Catalog No.
S13000762
CAS No.
709043-30-1
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Hydroxy-5-methoxyphenyl)acetonitrile

CAS Number

709043-30-1

Product Name

(3-Hydroxy-5-methoxyphenyl)acetonitrile

IUPAC Name

2-(3-hydroxy-5-methoxyphenyl)acetonitrile

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-12-9-5-7(2-3-10)4-8(11)6-9/h4-6,11H,2H2,1H3

InChI Key

SIUSITLAYQSIMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)CC#N

(3-Hydroxy-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H9NOC_9H_{9}NO and a molecular weight of 147.17 g/mol. It features a phenyl ring substituted with both a hydroxyl group and a methoxy group, along with an acetonitrile functional group. The compound is identified by its CAS number, 19924-43-7, and is characterized by its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties.

, primarily due to the presence of the hydroxyl and methoxy groups. These functional groups can engage in nucleophilic substitution reactions, making (3-Hydroxy-5-methoxyphenyl)acetonitrile a versatile intermediate in organic synthesis. For instance, it can undergo:

  • Nucleophilic substitution: The hydroxyl and methoxy groups can act as nucleophiles under certain conditions.
  • Cyanation reactions: This compound can be synthesized from sodium cyanide and 3-methoxybenzyl chloride through a cyanation process, yielding (3-Hydroxy-5-methoxyphenyl)acetonitrile with high efficiency .

The synthesis of (3-Hydroxy-5-methoxyphenyl)acetonitrile typically involves the following steps:

  • Cyanation Reaction: Sodium cyanide is reacted with 3-methoxybenzyl chloride in an aqueous medium at elevated temperatures (70-85°C) for several hours. The reaction yields the desired acetonitrile derivative with a high yield of approximately 92.5% .
  • Purification: The product is then purified through crystallization or chromatography techniques to obtain high-purity samples suitable for further applications.

(3-Hydroxy-5-methoxyphenyl)acetonitrile has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: Used as a building block for developing new materials or chemicals.
  • Research: Investigated for its properties in medicinal chemistry and materials science.

Interaction studies involving (3-Hydroxy-5-methoxyphenyl)acetonitrile focus on its reactivity with various biological molecules and its role as a ligand in coordination chemistry. Its interactions may provide insights into its potential effects on biological systems, although specific studies are still needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with (3-Hydroxy-5-methoxyphenyl)acetonitrile, including:

Compound NameCAS NumberSimilarityUnique Features
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile4468-59-11.00Different substitution pattern on the phenyl ring
3,4-Dimethoxyphenylacetonitrile93-17-41.00Contains two methoxy groups
2-(3-Hydroxy-4-methoxyphenyl)acetonitrile4468-58-01.00Hydroxyl group at a different position
3,4,5-Trimethoxyphenylacetonitrile13338-63-10.97Three methoxy groups enhance solubility
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile42973-55-70.97Multiple methoxy substitutions

These compounds exhibit unique properties based on their specific functional groups and substitution patterns, which can influence their reactivity and biological activity compared to (3-Hydroxy-5-methoxyphenyl)acetonitrile.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.063328530 g/mol

Monoisotopic Mass

163.063328530 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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